molecular formula C9H8N2O B1343732 6-Methyl-1h-pyrrolo[2,3-b]pyridine-3-carbaldehyde CAS No. 1000340-26-0

6-Methyl-1h-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Cat. No. B1343732
CAS RN: 1000340-26-0
M. Wt: 160.17 g/mol
InChI Key: HWZMDMUDEGMGME-UHFFFAOYSA-N
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Description

“6-Methyl-1h-pyrrolo[2,3-b]pyridine-3-carbaldehyde” is a chemical compound with the molecular formula C9H8N2O and a molecular weight of 160.173 . It is commonly used in the field of chemistry for various purposes .


Synthesis Analysis

The synthesis of “6-Methyl-1h-pyrrolo[2,3-b]pyridine-3-carbaldehyde” and its derivatives has been reported in several studies . These compounds have shown potent activities against FGFR1, 2, and 3 . Compound 4h, for instance, exhibited potent FGFR inhibitory activity .


Molecular Structure Analysis

The molecular structure of “6-Methyl-1h-pyrrolo[2,3-b]pyridine-3-carbaldehyde” consists of 9 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The exact mass is 160.063660 .


Chemical Reactions Analysis

“6-Methyl-1h-pyrrolo[2,3-b]pyridine-3-carbaldehyde” and its derivatives have been found to exhibit potent activities against FGFR1, 2, and 3 . They have been used in the development of FGFR inhibitors, which are currently under clinical investigation for the treatment of various cancers .

Scientific Research Applications

Tryptophan Dioxygenase Inhibitors

6-Methyl-1h-pyrrolo[2,3-b]pyridine-3-carbaldehyde is used as a reactant in the preparation of tryptophan dioxygenase inhibitors. These inhibitors are being studied as potential anticancer immunomodulators due to their role in the kynurenine pathway, which is often upregulated in cancer cells and suppresses the immune response against tumors .

BACE-1 Activity Inhibitors

This compound also serves as a precursor for inhibitors of BACE-1 (beta-site APP-cleaving enzyme 1), which is an important protein in the formation of myelin sheaths in neurons and is implicated in the pathogenesis of Alzheimer’s disease. Inhibiting BACE-1 activity can potentially reduce the production of amyloid-beta peptides, a hallmark of Alzheimer’s disease .

3. Prostate Cancer Invasion and Migration Inhibitors Research has indicated that derivatives of 6-Methyl-1h-pyrrolo[2,3-b]pyridine-3-carbaldehyde can inhibit the invasion and migration abilities of prostate cancer cells. This is crucial for preventing metastasis, which is the spread of cancer from one part of the body to another .

CDK2 Kinase Inhibitors

The compound is involved in the synthesis of CDK2 (cyclin-dependent kinase 2) inhibitors. CDK2 is a key regulator of cell cycle progression and its inhibition can lead to cell cycle arrest, making it a target for cancer therapy .

5. Cell Division Cycle 7 Kinase Inhibitors Similarly, it’s used to create inhibitors for cell division cycle 7 (CDC7) kinase, another enzyme that plays a significant role in DNA replication and cell division. Targeting CDC7 kinase can be an effective strategy to halt the proliferation of cancer cells .

B-Raf Kinase Inhibitors

6-Methyl-1h-pyrrolo[2,3-b]pyridine-3-carbaldehyde derivatives have been found to inhibit oncogenic B-Raf kinase with potent antimelanoma activity. B-Raf kinase mutations are common in melanoma, and targeting this enzyme can be beneficial for treating this type of skin cancer .

Mechanism of Action

Target of Action

The primary target of 6-Methyl-1h-pyrrolo[2,3-b]pyridine-3-carbaldehyde is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) that are found across various tissue types and expressed to different extents under varying conditions . These receptors play an essential role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Mode of Action

Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . 6-Methyl-1h-pyrrolo[2,3-b]pyridine-3-carbaldehyde acts as a potent inhibitor of FGFR1, 2, and 3 . It exhibits potent FGFR inhibitory activity with IC50 values of 7, 9, 25 and 712 nM for FGFR1–4 respectively .

Biochemical Pathways

The compound’s interaction with FGFR leads to the inhibition of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Pharmacokinetics

It is noted that the compound has a low molecular weight , which could potentially influence its ADME properties and bioavailability.

Result of Action

In vitro, the compound inhibits breast cancer 4T1 cell proliferation and induces apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .

Action Environment

It is known that the expression of fgfr isoforms can vary under different conditions , which could potentially influence the compound’s action.

Future Directions

The future directions for “6-Methyl-1h-pyrrolo[2,3-b]pyridine-3-carbaldehyde” and its derivatives involve their potential use in cancer therapy . They have been found to inhibit the FGFR signaling pathway, which is an important and proven target for cancer therapeutics . Therefore, these compounds represent an attractive strategy for cancer therapy .

properties

IUPAC Name

6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-6-2-3-8-7(5-12)4-10-9(8)11-6/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWZMDMUDEGMGME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=CN2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70646873
Record name 6-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-1h-pyrrolo[2,3-b]pyridine-3-carbaldehyde

CAS RN

1000340-26-0
Record name 6-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000340-26-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6-Methyl-1H-pyrrolo[2,3-b]pyridine (0.066 g, 0.50 mmol) was successively added with acetic acid (0.2 mL), water (0.4 mL), and hexamethylenetetramine (0.098 g, 0.70 mmol), and then the mixture was stirred overnight at 120° C. in a sealed tube. The reaction mixture was added with water, and then the precipitated solid was collected by filtration to obtain 6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde (0.054 g, 67%).
Quantity
0.066 g
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step One
Quantity
0.098 g
Type
reactant
Reaction Step One
Name
Quantity
0.4 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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